

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

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Compound of Interest

Compound Name: **3-Bromo-5-fluorobenzene-1,2-diamine**

Cat. No.: **B178075**

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While direct X-ray crystallographic data for **3-Bromo-5-fluorobenzene-1,2-diamine** is not readily available in the reviewed literature, this guide provides a comparative analysis of the crystallographic data of closely related halogenated aromatic diamine derivatives and other relevant compounds. This comparison aims to offer insights into the structural effects of halogen substitution on the crystal packing and molecular geometry of phenylenediamine-based structures, which are crucial for rational drug design and materials science.

The following sections present a summary of crystallographic data for selected bromo- and iodo-substituted 2-aryl-N-phenylbenzimidazoles, which serve as pertinent examples of halogenated aromatic compounds with diamine functionalities. Experimental protocols for the synthesis and crystallographic analysis of these types of compounds are also detailed.

Comparative Crystallographic Data

The crystallographic data for four halogen-substituted 2-aryl-N-phenylbenzimidazoles are summarized below. These compounds provide a basis for understanding the influence of the position and nature of halogen substituents on the crystal lattice.

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å³)	Z
1 (4-Br-phenyl)	C ₁₉ H ₁₃ BrN ₂	Monoclinic	P2 ₁ /n	15.193 (3)	5.6175 (11)	17.889 (4)	98.48(3)	1510.3 (5)	4
2 (3-Br-phenyl)	C ₁₉ H ₁₃ BrN ₂	Monoclinic	P2 ₁ /c	12.356 (3)	12.871 (3)	9.942(2)	108.78 (3)	1496.9 (5)	4
3 (4-I-phenyl)	C ₁₉ H ₁₃ IN ₂	Monoclinic	P2 ₁ /n	15.340 (3)	5.6219 (11)	18.211 (4)	98.17(3)	1552.1 (5)	4
4 (3-I-phenyl)	C ₁₉ H ₁₃ IN ₂	Monoclinic	P2 ₁ /c	12.451 (3)	13.064 (3)	9.957(2)	108.43 (3)	1538.1 (5)	4

Experimental Protocols

The following are generalized experimental protocols for the synthesis and single-crystal X-ray diffraction analysis of halogen-substituted 2-aryl-N-phenylbenzimidazoles, based on reported methodologies.[\[1\]](#)

Synthesis of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles

A mixture of a halogen-substituted benzaldehyde (1.0 mmol), benzene-1,2-diamine (1.0 mmol), and a catalytic amount of an appropriate acid (e.g., p-toluenesulfonic acid) is refluxed in a suitable solvent (e.g., ethanol or acetic acid) for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product is

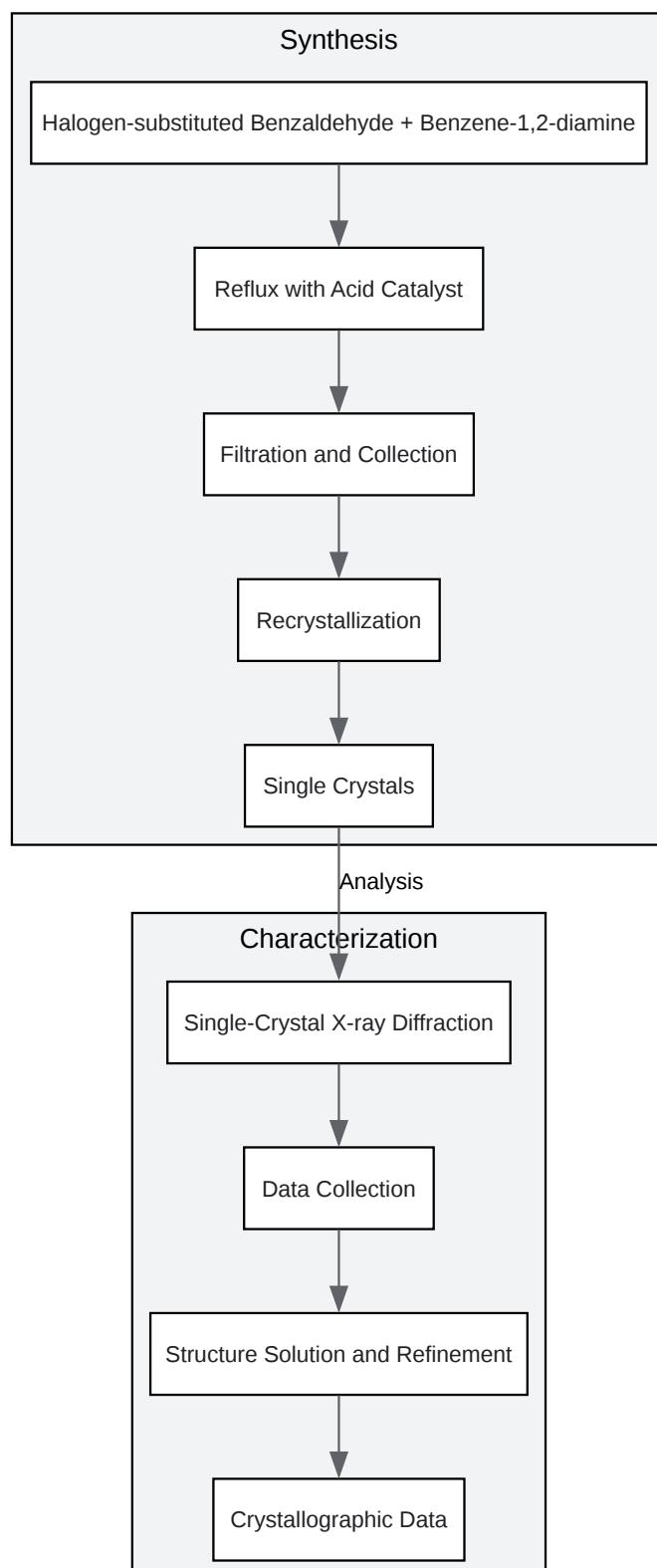
then purified by recrystallization from a suitable solvent such as ethanol or dichloromethane to yield single crystals suitable for X-ray diffraction.[1]

Single-Crystal X-ray Diffraction Analysis

Single crystals of the synthesized compounds are mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). The collected data is processed for absorption correction. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

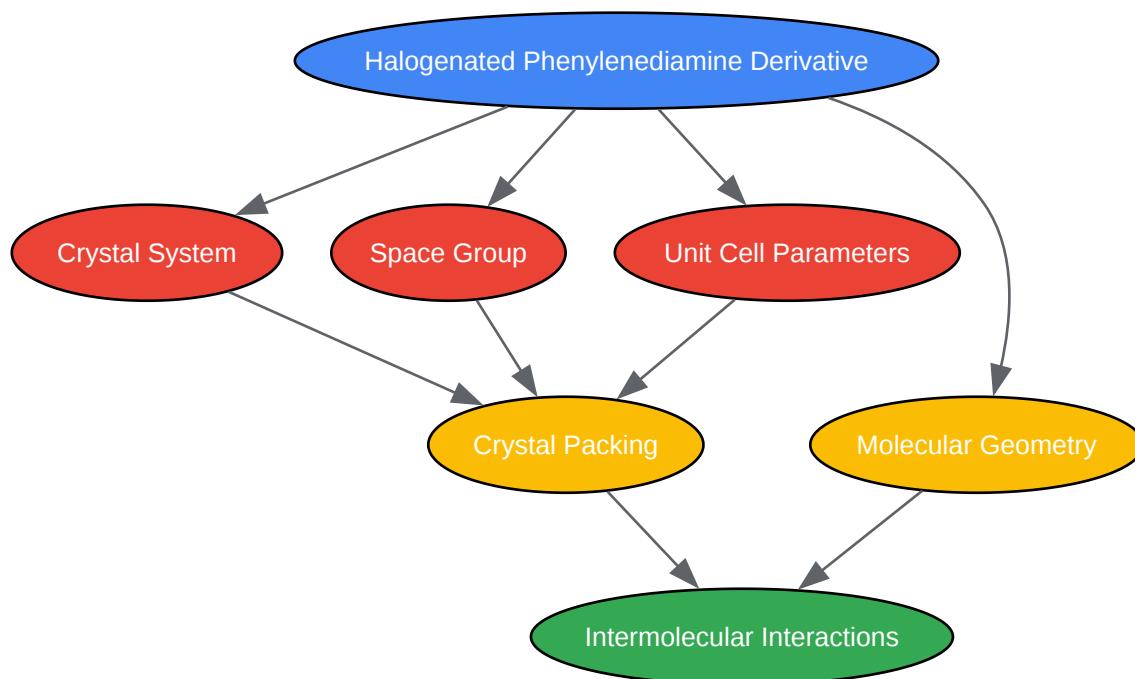
Visualization of Experimental Workflow and Structural Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of the compared compounds and the logical relationship of their structural features.



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Caption: Workflow for Synthesis and Crystallographic Analysis.



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Caption: Key Structural Descriptors for Crystallographic Comparison.

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References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
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